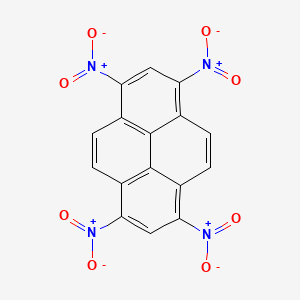

1,3,6,8-Tetranitropyrene

描述

Overview of Nitro-Substituted Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) in Advanced Chemical Research

Nitro-substituted polycyclic aromatic hydrocarbons (Nitro-PAHs) are a class of organic molecules characterized by a core structure of fused aromatic rings with one or more nitro groups (–NO2) attached. These compounds are of significant interest in advanced chemical research due to their distinct electronic properties and reactivity. Nitro-PAHs are recognized as environmental pollutants, often formed during the incomplete combustion of organic materials and through the atmospheric transformation of their parent PAHs. mdpi.comaaqr.org Their presence in the environment has prompted extensive research into their detection, formation mechanisms, and fate. mdpi.comnih.gov

In the realm of materials science, the electron-accepting nature of the nitro groups makes Nitro-PAHs valuable components in the development of organic electronic materials. Their ability to form charge-transfer complexes is a key area of investigation. vulcanchem.com Furthermore, their unique photophysical properties are being explored for applications in chemosensors and other optical devices. acs.org In analytical chemistry, the development of sensitive and selective methods for the detection and quantification of Nitro-PAHs is an ongoing research focus, driven by their environmental relevance. mdpi.com The study of Nitro-PAHs also extends to synthetic chemistry, where they serve as precursors for the synthesis of other functionalized aromatic compounds.

Significance of Pyrene (B120774) and its Highly Nitrated Derivatives in Fundamental Chemical Investigations

Pyrene, a polycyclic aromatic hydrocarbon with four fused benzene (B151609) rings, is a well-studied molecule in fundamental chemical research. Its planar structure and extensive π-electron system give rise to unique photophysical properties, such as a long fluorescence lifetime and excimer formation, making it a valuable probe in various chemical and biological systems. escholarship.org The chemical reactivity of pyrene allows for the introduction of various functional groups, leading to a diverse range of derivatives with tailored properties. escholarship.org

The introduction of multiple nitro groups onto the pyrene core, creating highly nitrated derivatives like 1,3,6,8-tetranitropyrene, significantly alters its electronic and chemical characteristics. The strong electron-withdrawing nature of the nitro groups creates a highly electron-deficient aromatic system. vulcanchem.com This property makes highly nitrated pyrenes potent electron acceptors, enhancing their ability to form stable charge-transfer complexes with electron-donating molecules. vulcanchem.com This phenomenon is of fundamental interest in the study of intermolecular interactions and has potential applications in the development of new materials.

Furthermore, the nitration level of pyrene derivatives has been shown to influence their detection sensitivity, with increasing nitration leading to enhanced performance in some chemosensor applications. acs.org The study of these highly nitrated compounds provides valuable insights into structure-property relationships and the effects of substitution on the reactivity and photophysics of polycyclic aromatic hydrocarbons.

Historical Context of this compound within Organic Synthesis and Environmental Chemistry Research

The synthesis of this compound has been documented in the chemical literature for several decades, with references pointing to established synthetic routes dating back to the 1930s. vulcanchem.com The preparation typically involves the controlled nitration of pyrene using a mixture of nitric acid and sulfuric acid. vulcanchem.com The challenge in its synthesis lies in achieving the specific 1,3,6,8-substitution pattern and purifying the desired product from a mixture of other nitrated pyrenes. vulcanchem.com

In the context of environmental chemistry, this compound has been studied primarily for its mutagenic properties. vulcanchem.comscispace.com Research has shown that it exhibits significant mutagenic activity in bacterial assays, particularly in the Salmonella typhimurium TA98 strain without metabolic activation. vulcanchem.com This has led to its inclusion in studies aimed at understanding the structure-activity relationships of mutagenic compounds. insilico.euinnovareacademics.in The compound's ability to form adducts with DNA is believed to be a key mechanism behind its mutagenicity. nih.gov While it is a potent mutagen in bacterial systems, the range of mutagenic potentials among different nitropyrenes can vary when tested in mammalian cells. vulcanchem.com The historical and ongoing research into this compound highlights its dual role as a subject of fundamental synthetic interest and a compound of concern in environmental toxicology.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C16H6N4O8 vulcanchem.comnih.gov |

| Molecular Weight | 382.24 g/mol vulcanchem.comnih.gov |

| CAS Number | 28767-61-5 vulcanchem.comnih.gov |

| Physical State | Solid (at standard conditions) vulcanchem.com |

| Density | 1.825 g/cm³ (reported) vulcanchem.com |

| Boiling Point | 603.8°C at 760 mmHg (reported) vulcanchem.com |

| Flash Point | 302.8°C vulcanchem.com |

Mutagenicity Data for Selected Nitropyrenes

| Compound | Mutagenic Activity (revertants/µg in Salmonella typhimurium TA98) |

| This compound | ~221,000 vulcanchem.com |

| 1,8-Dinitropyrene | ~940,000 vulcanchem.com |

| 1,3,6-Trinitropyrene (B1206819) | ~708,000 vulcanchem.com |

| 1-Nitropyrene (B107360) | Weakly mutagenic vulcanchem.com |

Structure

3D Structure

属性

CAS 编号 |

28767-61-5 |

|---|---|

分子式 |

C16H6N4O8 |

分子量 |

382.24 g/mol |

IUPAC 名称 |

1,3,6,8-tetranitropyrene |

InChI |

InChI=1S/C16H6N4O8/c21-17(22)11-5-13(19(25)26)9-3-4-10-14(20(27)28)6-12(18(23)24)8-2-1-7(11)15(9)16(8)10/h1-6H |

InChI 键 |

KSYXGBHNJOKVIK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=C(C1=C43)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=C(C1=C43)[N+](=O)[O-])[N+](=O)[O-] |

其他CAS编号 |

28767-61-5 |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Synthesis and Advanced Synthetic Methodologies of 1,3,6,8 Tetranitropyrene

Regioselective Nitration Strategies for Pyrene (B120774) Derivatives

Regioselectivity is a critical aspect of synthesizing TNP, aiming to introduce nitro groups specifically at the 1, 3, 6, and 8 positions. The inherent reactivity of the pyrene nucleus provides a natural template for this substitution pattern.

1,3,6,8-Tetranitropyrene can be synthesized via the direct nitration of pyrene. oup.com This approach typically involves treating pyrene with a powerful nitrating agent. A common method involves the use of concentrated nitric acid, often in combination with a catalyst or a dehydrating agent like sulfuric acid. google.com

However, direct nitration is not without its challenges. The reaction can produce a complex mixture of nitropyrene isomers, including mono-, di-, and trinitrated products. iarc.friarc.frresearchgate.net Therefore, optimization of the reaction parameters is crucial to maximize the yield of the desired tetranitro compound. Key parameters that require careful control include:

Temperature: Exothermic nitration reactions require strict temperature control to prevent over-nitration and the formation of byproducts.

Reaction Time: Sufficient time is needed to allow the reaction to proceed to the tetranitrated stage, but extended times can lead to degradation or side reactions.

Concentration and Ratio of Reagents: The strength and stoichiometric ratio of the nitrating agent to the pyrene substrate are critical in driving the reaction toward completion. google.com

While often performed as a one-pot synthesis, the formation of this compound is inherently a multi-step process. libretexts.orgyoutube.com The reaction proceeds through a sequence of nitrations, where pyrene is first converted to 1-nitropyrene (B107360), then to dinitropyrenes, followed by trinitropyrene, and finally to the tetranitro product. researchgate.net

From a synthetic strategy perspective, a multi-step approach can refer to the isolation of these intermediates to use in subsequent, more controlled nitration steps. However, it is more common to control the conditions of a single reaction to sequentially push the nitration through these intermediate stages to the final product. This sequential functionalization, even within a single reaction vessel, underscores the multi-step nature of the molecular transformation. udel.edu

Direct Nitration Approaches and Optimization Parameters

Precursor Compounds and Reaction Pathway Analysis in this compound Synthesis

Understanding the reaction pathway and the intermediate compounds formed is fundamental to developing an efficient synthesis for TNP. The pathway involves the stepwise addition of four nitro groups to the most reactive sites on the pyrene core.

The nitration of pyrene to this compound inevitably proceeds through several nitrated intermediates. The identification of these compounds in reaction mixtures confirms the stepwise pathway. researchgate.net The primary intermediates along the synthetic route are:

1-Nitropyrene

Dinitropyrenes (1,3-Dinitropyrene, 1,6-Dinitropyrene (B1200346), and 1,8-Dinitropyrene)

1,3,6-Trinitropyrene (B1206819)

These compounds are the direct precursors to the final product in the reaction sequence. iarc.frwho.int The dinitropyrenes and trinitropyrene are themselves subject to further electrophilic nitration until the most reactive positions are occupied, culminating in the formation of the thermodynamically stable this compound.

| Compound Name | Stage of Synthesis | Reference |

|---|---|---|

| 1-Nitropyrene | First Intermediate | researchgate.net |

| 1,3-Dinitropyrene | Second Intermediate | researchgate.net |

| 1,6-Dinitropyrene | Second Intermediate | researchgate.net |

| 1,8-Dinitropyrene | Second Intermediate | researchgate.net |

| 1,3,6-Trinitropyrene | Third Intermediate | iarc.frresearchgate.net |

| Nitrating Agent/System | Description | Reference |

|---|---|---|

| Nitric Acid / Sulfuric Acid | The most common and powerful system for aromatic nitration. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). | google.com |

| Concentrated Nitric Acid | Can be used alone for the nitration of sufficiently reactive aromatic compounds. | google.com |

| Nitrogen Oxides (e.g., N₂O₅) | A potent nitrating agent, often used in aprotic solvents. | google.com |

| Acetyl Nitrate (B79036) | Formed from nitric acid and acetic anhydride, it is a milder nitrating agent. | google.com |

| Bismuth Subnitrate / Thionyl Chloride | A system reported for selective mononitration of aromatic compounds under mild conditions. | nih.gov |

| Pyridinium Nitrate | Used at elevated temperatures, it can lead to different isomer distributions compared to standard electrophilic nitration. | researchgate.net |

The reaction is typically conducted in a suitable solvent that is inert to the strong nitrating conditions. The process may be halted by dilution, which effectively stops the reaction once the desired degree of nitration is achieved. google.com

Utilization of Mono-, Di-, and Trinitropyrene Intermediates

Purification Techniques for High-Purity this compound

The crude product from the direct nitration of pyrene is often a mixture containing the desired this compound along with lesser-nitrated precursors and other isomers. acs.org The separation of these closely related compounds presents a significant challenge. Achieving high purity requires effective purification techniques.

Standard laboratory methods for the purification of solid organic compounds are employed, including:

Fractional Crystallization: This technique exploits the slight differences in solubility between the various nitropyrene isomers in a given solvent. By carefully controlling temperature and solvent composition, the less soluble desired product can be selectively crystallized from the solution.

Column Chromatography: This is a highly effective method for separating components of a mixture based on their differential adsorption to a stationary phase. It is a standard procedure for isolating specific isomers from complex reaction outcomes.

Soxhlet Extraction: This technique can be used for the continuous extraction of a compound from a solid matrix with a sub-boiling solvent, and has been applied to the separation of nitropyrene derivatives. escholarship.org

The successful isolation and purification are confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, which can unequivocally identify the structure and isomeric purity of the final this compound product. researchgate.netacs.org

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory scale to larger quantities presents several challenges that necessitate careful process optimization. The considerations primarily revolve around managing reaction exothermicity, ensuring reagent control, and developing efficient purification strategies.

Scale-Up Considerations:

The direct nitration of pyrene is a highly exothermic reaction. On a larger scale, the increased volume-to-surface area ratio makes heat dissipation more challenging. Inadequate temperature control can lead to runaway reactions, increased formation of undesired byproducts, and potential safety hazards associated with the use of strong nitrating agents. Therefore, robust cooling systems and controlled, gradual addition of reagents are critical for a safe and successful scale-up.

Another significant consideration is the purification of the final product. The nitration of pyrene yields a complex mixture of isomers with varying degrees of nitration. researchgate.net Separating this compound from 1,3,6-trinitropyrene and other isomers can be difficult and often requires multiple recrystallization steps, which may be less efficient and more solvent-intensive on a larger scale. The choice of an appropriate solvent system that maximizes the solubility difference between the desired product and impurities is crucial for efficient large-scale purification.

Process Optimization:

Optimization of the laboratory synthesis focuses on maximizing the yield and purity of this compound by fine-tuning various reaction parameters. Key areas for optimization include the choice of nitrating agent, reaction temperature, and reaction time.

The table below outlines key parameters that are typically adjusted to optimize the synthesis of this compound.

| Parameter | Objective | Typical Range/Conditions | Rationale |

| Nitrating Agent | Maximize yield and selectivity | Fuming Nitric Acid, Mixed Acid (H₂SO₄/HNO₃) | The strength and composition of the nitrating agent directly influence the extent of nitration. Mixed acid can provide a more controlled reaction. |

| Reagent Stoichiometry | Ensure complete tetranitration | Excess of nitrating agent | A sufficient excess of the nitrating agent is required to drive the reaction towards the fully substituted product. |

| Reaction Temperature | Control reaction rate and minimize byproducts | 0°C to 100°C | Lower temperatures can slow the reaction but may increase selectivity. Higher temperatures accelerate the reaction but can lead to more byproducts and decomposition. |

| Reaction Time | Achieve complete conversion | Several hours | The reaction must be allowed to proceed long enough for the formation of the tetranitro product to be maximized. |

| Purification Method | Isolate high-purity product | Recrystallization from solvents like nitrobenzene (B124822) or acetic acid | The solvent choice is critical for effectively separating the target compound from less-nitrated pyrene isomers and other impurities. |

Recent approaches to process optimization in organic synthesis have incorporated methods like Design of Experiments (DoE) and real-time reaction monitoring to systematically explore the reaction parameter space. nih.govbeilstein-journals.org Applying these methodologies to the synthesis of this compound could lead to a more efficient and reproducible process by identifying the optimal combination of conditions to achieve high yield and purity, which is essential for both laboratory and potential larger-scale production. ucc.ie

Chemical Reactivity and Derivatization of 1,3,6,8 Tetranitropyrene

Reduction Chemistry of Nitro Groups in 1,3,6,8-Tetranitropyrene

The reduction of the nitro groups in this compound is a fundamental transformation that opens the door to a wide range of functionalized pyrene (B120774) compounds. This process dramatically alters the electronic properties of the pyrene core, converting it from an electron-poor to an electron-rich system.

The most prominent reduction reaction of this compound is its conversion to 1,3,6,8-tetraaminopyrene. This transformation is a critical step in the synthesis of various functional materials. For instance, 1,3,6,8-tetrakis(dimethylamino)pyrene (TDAP), a powerful electron donor, is synthesized from this compound. The reduction of nitro compounds to their corresponding amines can be achieved using various reducing agents. nih.gov While specific conditions for the reduction of this compound are often proprietary or described in patented literature, general methods for nitro group reduction are well-established. These methods often employ catalytic hydrogenation or chemical reductants.

The resulting 1,3,6,8-tetraaminopyrene is a versatile intermediate. The amino groups can be further derivatized to introduce a wide array of functionalities, leading to materials with tailored optical and electronic properties.

The reduction of nitroarenes to aminoarenes is a complex, multi-step process. orientjchem.org The generally accepted mechanism involves the sequential reduction of the nitro group through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. orientjchem.org The specific pathway and rate of this transformation can be influenced by several factors, including the choice of catalyst, reducing agent, and reaction conditions. orientjchem.org

Studies on the reduction of model nitro compounds based on pyrene have utilized fluorescence techniques to monitor the reaction progress. nih.gov The significant change in fluorescence upon conversion of the nitro group to an amine allows for real-time tracking of the transformation. nih.gov While detailed mechanistic studies specifically on this compound are not extensively published in readily accessible literature, the fundamental principles of nitroarene reduction apply. The four nitro groups on the pyrene core are expected to be reduced in a stepwise manner, although isolating partially reduced intermediates can be challenging due to the high reactivity of the subsequent reduction steps.

The mechanism of nitro group reduction can also be influenced by the electronic nature of the aromatic system. The electron-withdrawing character of the four nitro groups in this compound likely facilitates the initial electron transfer steps required for the reduction process.

Formation of Aminated Pyrene Derivatives (e.g., 1,3,6,8-Tetraaminopyrene)

Further Functionalization of the Pyrene Core via 1,3,6,8-Substitution Pattern

The 1,3,6,8-substitution pattern on the pyrene core provides a unique scaffold for creating highly functionalized molecules with specific electronic and structural properties. Once the nitro groups are converted to amines or other reactive functionalities, a vast array of chemical transformations can be employed to further modify the pyrene system.

The introduction of either electron-donating or electron-withdrawing groups at the 1,3,6,8-positions significantly influences the electronic properties of the pyrene core. For example, the synthesis of 1,3,6,8-tetrakis(dimethylamino)pyrene (TDAP) from this compound results in a molecule with strong electron-donating properties. rsc.org This is due to the lone pairs of electrons on the nitrogen atoms of the dimethylamino groups, which can be delocalized into the pyrene aromatic system.

Conversely, while this compound itself is a prime example of a pyrene with strong electron-withdrawing groups, further modifications can be made to introduce other functionalities with varying electronic effects. The ability to tune the electronic nature of the pyrene core by introducing different substituents at the 1,3,6,8-positions is crucial for designing molecules for specific applications in materials science, such as organic electronics and sensors.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic compounds, including pyrene derivatives. acs.orgthieme-connect.commdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct palladium-catalyzed functionalization of this compound can be challenging due to the deactivating nature of the nitro groups, the corresponding tetraamino or tetrahalo derivatives serve as excellent substrates for these reactions.

For instance, palladium-catalyzed C-N cross-coupling reactions are widely used to synthesize arylamines, which are important components in pharmaceuticals, organic materials, and catalysts. acs.org This methodology could be applied to derivatives of 1,3,6,8-tetraaminopyrene to introduce further aryl groups. Similarly, palladium-catalyzed C-C bond-forming reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, can be employed to attach various organic fragments to the pyrene core at the 1,3,6,8-positions. frontiersin.orgbeilstein-journals.orgacs.org

The use of directing groups can also facilitate the selective functionalization of specific positions on the pyrene core. thieme-connect.commdpi.com Although much of the reported work focuses on other positions of the pyrene ring, the principles can be extended to derivatives with the 1,3,6,8-substitution pattern.

Table 1: Examples of Functionalization Reactions on the Pyrene Core

| Reaction Type | Reactant | Reagents/Catalyst | Product | Reference |

| Nitro Group Reduction | This compound | Reducing Agent (e.g., H₂, Pd/C) | 1,3,6,8-Tetraaminopyrene | nih.gov |

| C-N Coupling | Aryl Halide + Amine | Palladium Catalyst | Arylamine | acs.org |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium Catalyst | Biaryl | beilstein-journals.orgacs.org |

| Mizoroki-Heck Reaction | Aryl Halide + Alkene | Palladium Catalyst | Aryl-substituted Alkene | frontiersin.org |

Introduction of Electron-Donating and Electron-Withdrawing Groups

Formation of Charge-Transfer Complexes and Supramolecular Assemblies with this compound as an Acceptor

The strong electron-withdrawing nature of the four nitro groups makes this compound an excellent electron acceptor. This property allows it to form charge-transfer (CT) complexes with various electron-donating molecules. rsc.orgmdpi.com In these complexes, there is a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com

The formation of CT complexes can lead to new materials with interesting optical and electronic properties, such as altered absorption and emission spectra. The strength of the charge-transfer interaction is dependent on the electron-donating ability of the donor molecule and the electron-accepting ability of the acceptor. mdpi.com

For example, 1,3,6,8-tetrakis(dimethylamino)pyrene (TDAP), derived from this compound, is a very strong electron donor and readily forms charge-transfer complexes with various acceptor molecules. rsc.org Conversely, this compound itself can act as the acceptor component in such complexes. The specific geometry of the pyrene core and the 1,3,6,8-substitution pattern can influence the packing of the molecules in the solid state, leading to the formation of ordered supramolecular assemblies. These assemblies can exhibit unique properties arising from the collective interactions between the donor and acceptor molecules.

Electron Acceptor Properties and Donor-Acceptor Interactions

This compound (TNP) is characterized by its strong electron-accepting nature, a direct consequence of the four electron-withdrawing nitro (-NO₂) groups attached to the pyrene core. These groups significantly lower the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule an effective electron acceptor (π-acceptor). This property facilitates the formation of charge-transfer (CT) complexes with various electron-donating molecules.

The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of a donor molecule to the LUMO of TNP. This process results in a stable complex with a characteristic charge-transfer absorption band in its electronic spectrum. mdpi.com The strength of this interaction is dependent on the relative energies of the donor's HOMO and the acceptor's LUMO. Given the potent electron-accepting capability of TNP, it can form CT complexes with a wide range of electron donors, from strong donors like tetrathiafulvalene (B1198394) (TTF) derivatives to other polycyclic aromatic hydrocarbons (PAHs). chemistry-chemists.com

The electronic properties of nitroaromatic compounds like TNP are indicative of their high reactivity. innovareacademics.in The formation of CT complexes is a key aspect of their chemistry, influencing their physical properties and potential applications in materials science. mdpi.comchemistry-chemists.com For instance, the derivative 1,3,6,8-tetrakis(dimethylamino)pyrene (TDAP), a strong electron donor, forms complexes with weak acceptors like s-trinitrobenzene (TNB) and C₆₀. rsc.org This suggests that the parent compound, TNP, as a strong acceptor, would readily interact with a variety of electron donors.

Crystallographic and Spectroscopic Characterization of Complexes

The definitive characterization of charge-transfer complexes formed by this compound relies on single-crystal X-ray diffraction and various spectroscopic techniques.

Crystallographic Analysis: Single-crystal X-ray diffraction provides unambiguous proof of the formation of a CT complex and reveals detailed structural information. acs.org This technique determines the precise arrangement of the donor and acceptor molecules in the crystal lattice, including the intermolecular distances and the stacking geometry (e.g., face-to-face π-stacking). For a TNP-based CT complex, analysis would focus on the distance between the pyrene core of TNP and the donor molecule, which is typically shorter than the standard van der Waals separation, indicating a significant electronic interaction. While obtaining high-quality single crystals of such complexes can be challenging, the data is invaluable for understanding structure-property relationships.

Spectroscopic Characterization:

UV-Vis Spectroscopy: The formation of a CT complex is most readily observed by the appearance of a new, broad absorption band in the UV-visible spectrum, which is absent in the spectra of the individual donor and acceptor molecules. researchgate.net This band corresponds to the electronic transition from the ground state of the complex to an excited state where charge transfer has occurred.

Infrared (IR) Spectroscopy: IR spectroscopy can detect changes in the vibrational modes of the functional groups upon complex formation. researchgate.net For a TNP complex, shifts in the stretching frequencies of the nitro groups (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) would be expected due to the acceptance of electron density.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing CT complexes in solution. researchgate.net The formation of a complex leads to changes in the chemical shifts of the protons and carbons of both the donor and acceptor molecules. The aromatic protons of TNP would likely experience an upfield shift (to lower ppm values) due to the increased electron shielding from the charge donated by the donor molecule.

While specific crystallographic and detailed spectroscopic reports for complexes of this compound were not found in the surveyed literature, the methodologies described are standard for the characterization of analogous charge-transfer systems. acs.orgresearchgate.net

Exploration of this compound as a Building Block in Advanced Organic Materials

A significant application of this compound is its use as a key starting material for the synthesis of 1,3,6,8-tetrakis(dimethylamino)pyrene (TDAP), a powerful electron donor. oup.com This chemical transformation highlights the utility of TNP as a versatile building block for creating functional organic materials with tailored electronic properties.

The synthesis involves a two-step process:

Reduction: The four nitro groups of this compound are reduced to amino groups. This is typically achieved using a reducing agent such as tin (Sn) powder in hydrochloric acid (HCl), yielding 1,3,6,8-tetraaminopyrene hydrochloride. oup.com

Methylation: The resulting tetraamine (B13775644) is then methylated. This can be accomplished using a methylating agent like dimethyl sulfate (B86663) to replace the protons on the amino groups with methyl groups, affording the final product, 1,3,6,8-tetrakis(dimethylamino)pyrene. oup.com

This conversion is remarkable as it transforms a strong π-electron acceptor (TNP) into one of the strongest known π-electron donors (TDAP). oup.com TDAP exhibits very low oxidation potentials and can release four electrons in two successive two-electron transfer steps. oup.com This donor has been extensively studied for its ability to form highly conductive, partial charge-transfer salts and complexes with various acceptors, demonstrating the value of TNP as a precursor to advanced materials for organic electronics.

Spectroscopic Characterization and Structural Elucidation of 1,3,6,8 Tetranitropyrene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 1,3,6,8-tetranitropyrene is characterized by signals in the aromatic region, typically downfield due to the deshielding effect of the pyrene (B120774) core and the electron-withdrawing nitro groups. The symmetry of the molecule simplifies the spectrum. Protons on the pyrene ring system experience distinct chemical shifts based on their proximity to the nitro substituents. The interpretation of these shifts, along with coupling patterns, allows for the unambiguous assignment of each proton.

| ¹³C NMR Data for this compound | |

| Instrument Name | Bruker WP-80 |

| Copyright | Copyright © 2002-2025 Wiley-VCH GmbH. All Rights Reserved. |

| Source: PubChem |

¹H NMR Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au The molecular ion peak in the mass spectrum of this compound confirms its molecular weight of 382.24 g/mol . nih.govchemicalbook.com

Hard ionization techniques, such as electron impact (EI), cause the molecular ion to fragment in a reproducible manner. acdlabs.com The fragmentation of nitroaromatic compounds often involves the loss of nitro groups (NO₂) and other characteristic fragments. The analysis of these fragment ions provides valuable structural information. savemyexams.com For instance, the loss of one or more nitro groups would result in significant peaks at lower mass-to-charge ratios. The study of these fragmentation pathways is crucial for confirming the identity of the compound. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. nih.govspectroscopyonline.com These techniques are complementary, with FT-IR being particularly sensitive to polar functional groups and Raman to non-polar ones. spectroscopyonline.com

For this compound, the most characteristic vibrations are those associated with the nitro groups. The FT-IR spectrum typically shows strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups. These bands for nitropyrenes generally appear around 1507-1520 cm⁻¹ (asymmetric) and 1310-1333 cm⁻¹ (symmetric). researchgate.net

Raman spectroscopy also provides valuable information. The Raman spectrum of nitropyrene molecules shows characteristic peaks, for example, at 554 cm⁻¹ and 646 cm⁻¹, which are assigned to ring out-of-plane and NO₂ in-plane bending, respectively. researchgate.net The combination of FT-IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the nitro functional groups and the polycyclic aromatic core. surfacesciencewestern.com PubChem indicates the availability of FT-IR and Raman spectra for this compound. nih.gov

| Vibrational Spectroscopy Data for this compound | |

| FT-IR Technique | KBr WAFER |

| FT-IR Sample Source | E. Sawicki, R. A. Taft Sanitary Engineering Center, Cincinnati, Ohio |

| FT-IR Copyright | Copyright © 1980, 1981-2025 John Wiley & Sons, Inc. All Rights Reserved. |

| Raman Copyright | Copyright © 2024-2025 John Wiley & Sons, Inc. All Rights Reserved. |

| Source: PubChem |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. mrclab.com

The pyrene chromophore itself is known for its interesting photophysical properties, including a high molar absorption coefficient and a long-lived singlet excited state. The introduction of nitro groups significantly alters these properties. Nitration of pyrene shifts its absorption to the visible region of the electromagnetic spectrum. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands. While specific maxima for the tetranitro derivative are not detailed in the provided search results, nitropyrenes, in general, exhibit absorption in the visible wavelength region. researchgate.net For instance, 1-nitropyrene (B107360) has an absorption band with a maximum at 420 nm. researchgate.net The presence of multiple nitro groups, which are strong electron-withdrawing groups, is likely to cause a further red-shift in the absorption maxima compared to mononitropyrene. rsc.org

In contrast to the parent pyrene, which is highly fluorescent, most nitroaromatic compounds, including nitropyrenes, are generally non-fluorescent or weakly fluorescent. rsc.org This is due to efficient intersystem crossing from the singlet excited state to the triplet state, a process often enhanced by the nitro groups. researchgate.net The fluorescence quantum yields for 1-nitropyrene are very low, on the order of 10⁻⁴. researchgate.net Therefore, this compound is expected to exhibit very weak fluorescence. The study of its photophysical properties, including transient absorption spectroscopy, can provide information about its triplet state and other excited-state processes. researchgate.net

| UV-Vis Spectral Data for this compound | |

| Copyright | Copyright © 2008-2025 John Wiley & Sons, Inc. All Rights Reserved. |

| Source: PubChem |

Theoretical and Computational Studies of 1,3,6,8 Tetranitropyrene

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 1,3,6,8-tetranitropyrene molecule.

Density Functional Theory (DFT) and ab initio methods represent the pinnacle of accuracy in computational chemistry for studying molecular systems. nih.govumk.plstackexchange.com DFT methods are a method of choice in computational chemistry, although the accuracy of the results depends on the approximation of the exchange-correlation functional used. umk.pl Ab initio DFT is a promising route that can describe weak interactions and potential energy surfaces with accuracy that can exceed other methods like MP2 and sometimes be competitive with coupled-cluster theory. nih.gov These methods solve the quantum mechanical equations governing the electrons in a molecule from first principles, with minimal reliance on experimental data. stackexchange.comoxfordneutronschool.org

For this compound, DFT and ab initio calculations are employed to determine its most stable molecular conformation. These calculations can predict bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. The planarity of the pyrene (B120774) core and the orientation of the nitro groups are critical features that influence the molecule's electronic properties and intermolecular interactions. While specific DFT studies on this compound are not detailed in the provided results, the general applicability of these methods for such compounds is well-established. For instance, DFT calculations using the B3LYP functional with various basis sets have been successfully used to optimize the geometry and calculate electronic properties of complex molecules, showing good agreement with experimental X-ray data. physchemres.org

While highly accurate, DFT and ab initio calculations can be computationally expensive, especially for large molecules. wikipedia.org Semi-empirical methods offer a computationally more efficient alternative by incorporating some parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but make several approximations, such as neglecting certain two-electron integrals. wikipedia.org

Methods like Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) are common semi-empirical techniques. uni-muenchen.deslideserve.com They are particularly useful for studying large organic molecules and for providing good qualitative and sometimes quantitative results for molecular orbitals and reaction pathways. slideserve.com For example, semi-empirical calculations were used to infer the deformed conformations of cationic species of 1,3,6,8-tetrakis(dimethylamino)pyrene, a derivative of this compound. These methods provide a balance between computational cost and accuracy, making them valuable tools for initial explorations of large systems or for dynamic simulations. slideserve.comnih.gov

Density Functional Theory (DFT) and Ab Initio Approaches

Molecular Orbital Analysis (HOMO-LUMO Energies) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the molecule's kinetic stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net

For this compound, the four electron-withdrawing nitro groups are expected to significantly lower the energies of both the HOMO and LUMO compared to the parent pyrene molecule. This would make the molecule a strong electron acceptor. The electron density distribution, which can be visualized through computational methods, would likely show a high density around the electronegative oxygen atoms of the nitro groups and a lower density on the pyrene ring. researchgate.net This distribution is critical in determining how the molecule interacts with other chemical species. researchgate.net For instance, in a study of a different complex molecule, the HOMO and LUMO orbitals were found to be located around the aromatic cycles surrounding a metal center, a region of increased electron density. physchemres.org

Below is a hypothetical data table illustrating the kind of information that would be obtained from such a calculation for this compound, based on general principles of related molecules.

| Computational Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | Low | Poor electron donor |

| LUMO Energy | Very Low | Strong electron acceptor |

| HOMO-LUMO Gap | Small | High reactivity, potential for charge transfer interactions |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for predicting how a molecule will behave in a chemical reaction. nih.govnih.gov By mapping the potential energy surface of a reacting system, chemists can identify transition states and calculate activation energies, thereby predicting the most likely reaction pathways.

For this compound, computational models could be used to predict its susceptibility to nucleophilic attack, a common reaction for electron-deficient aromatic compounds. The electron density distribution maps would highlight the most electron-poor sites on the pyrene ring, which would be the most likely targets for nucleophiles. Such models have been used to identify certain nitrated pyrenes as high leverage or response outliers in quantitative structure-activity relationship (QSAR) models, indicating their unique reactivity profiles. researchgate.net For example, QSAR models have been developed to predict reaction barriers in the alkaline hydrolysis of various compounds based on their molecular structure. researchgate.net

Simulation of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can simulate various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound. mdpi.com

The simulation of the IR spectrum of this compound would predict the vibrational frequencies associated with the stretching and bending of its various bonds. The characteristic symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro groups would be prominent features. Comparing the simulated spectrum with an experimentally measured one can provide strong evidence for the molecule's identity and purity. Similarly, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.net For other complex organic molecules, TD-DFT calculations have been shown to reliably predict photophysical properties. scispace.com

Charge Transfer Mechanism and Ionicity Criterion in Molecular Complexes

This compound's strong electron-accepting nature makes it a prime candidate for forming charge-transfer (CT) complexes with electron-donating molecules. In these complexes, an electron is partially or fully transferred from the donor's HOMO to the acceptor's LUMO.

The study of CT complexes involving derivatives of this compound, such as 1,3,6,8-tetrakis(dimethylamino)pyrene (TDAP), provides a framework for understanding these interactions. TDAP, prepared from this compound, is a very strong electron donor. The ionicity of its CT complexes—whether they are neutral, ionic, or in a partial charge transfer state—is a key determinant of their physical properties, such as electrical conductivity.

An ionicity criterion can be established based on the difference between the donor's oxidation potential and the acceptor's reduction potential (ΔE(DA)). For a 1:1 complex, a partial charge transfer state is often found within a specific range of ΔE(DA). For complexes involving TDAP, it was found that strong acceptors lead to fully ionic ground states, while weaker acceptors result in partial charge transfer or neutral complexes. Although this compound is an acceptor, these principles of charge transfer and ionicity would govern its interactions with various electron donors, influencing the properties of the resulting molecular complexes.

Based on a comprehensive review of available scientific literature, it has been determined that detailed, specific analytical methodologies focusing solely on the compound This compound are not extensively documented in publicly accessible research. The compound is frequently mentioned in studies as part of the larger class of nitrated polycyclic aromatic hydrocarbons (NPAHs) or tetranitropyrenes, but specific procedural details, research findings, and validation data for this particular isomer are scarce.

Analytical methods are typically described for the broader category of NPAHs or more commonly studied isomers like 1-nitropyrene (B107360) and various dinitropyrenes. While the general principles of these methods would be applicable, the lack of dedicated research on this compound prevents the generation of a thorough and scientifically accurate article with the specific data and detailed subsections requested in the outline.

Therefore, it is not possible to provide a detailed article with specific data tables, research findings, and method validation parameters such as Limit of Detection (LOD) and Limit of Quantification (LOQ) that adheres strictly to the analysis of this compound. The available information is insufficient to construct an article that would meet the required standards of scientific accuracy and specificity for this compound alone.

Analytical Methodologies for the Detection and Quantification of 1,3,6,8 Tetranitropyrene

Method Validation and Quality Assurance in Analytical Research

Accuracy, Precision, and Selectivity Assessments

The validation of an analytical method is a prerequisite for its routine use, providing documented evidence that the procedure is fit for its intended purpose. demarcheiso17025.comresearchgate.neteuropa.eu Key performance characteristics that must be evaluated are accuracy, precision, and selectivity. demarcheiso17025.comresearchgate.neteuropa.eu

Accuracy refers to the closeness of agreement between a measured value and an accepted reference value. It is a measure of the systematic error of a method and is often expressed as percent recovery. europa.eu The determination of accuracy typically involves the analysis of a certified reference material (CRM) with a known concentration of 1,3,6,8-tetranitropyrene. In the absence of a specific CRM for this compound, accuracy can be assessed by analyzing a spiked matrix sample, where a known amount of a this compound standard is added to a blank matrix. sps.nhs.uk

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is a measure of the random error and is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is typically evaluated at three levels:

Repeatability (intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu

Intermediate precision: The precision within a single laboratory, but with variations such as different days, different analysts, or different equipment. europa.eu

Reproducibility: The precision between different laboratories, which is assessed through interlaboratory comparison studies. europa.eu

Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. For the analysis of this compound, this is particularly challenging due to the potential presence of other isomeric nitro-PAHs and interfering compounds from complex environmental matrices. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for achieving high selectivity. The choice of chromatographic column, mobile phase or temperature program, and the specific ions monitored in MS are critical for ensuring the selective detection of this compound.

Interlaboratory Comparison Studies

Interlaboratory comparison (ILC) studies are a crucial component of external quality assurance for analytical laboratories. researchgate.netrsb.gov.rw They are designed to assess the performance of different laboratories and analytical methods for a specific measurement. researchgate.net Participation in ILCs allows laboratories to evaluate their measurement capabilities against their peers and provides an independent verification of their competence. rsb.gov.rw

Key outcomes of an ILC include:

Consensus value: An assigned value for the concentration of the analyte in the test material, derived from the results of the participating laboratories. iaea.org

Assessment of laboratory performance: Individual laboratory performance is often evaluated using z-scores, which indicate how far a laboratory's result is from the consensus value. bfr-meal-studie.de

Evaluation of method performance: ILCs can highlight biases or inconsistencies associated with particular analytical methods. coresta.org

Environmental Distribution, Transformation, and Degradation Pathways of 1,3,6,8 Tetranitropyrene

Occurrence and Source Apportionment in Environmental Compartments

The distribution of 1,3,6,8-tetranitropyrene in the environment is primarily linked to anthropogenic combustion processes. Its detection is mainly associated with atmospheric particulates and by-products from specific industrial activities.

This compound has been identified as a component of emissions from incomplete combustion sources. iarc.frnih.gov It is formed through the electrophilic nitration of pyrene (B120774), where nitrogen oxides (NOx) present in combustion gases react with the parent PAH at high temperatures. iarc.frnih.gov

Historically, one of the most significant sources of this compound was the manufacturing of carbon black, a material used in products like photocopy toners and rubber. inchem.orgepa.gov Early production methods, particularly those involving a "long-flow" furnace black that underwent an oxidation-nitration process, resulted in the presence of various nitropyrenes, including this compound, as impurities. inchem.orgepa.gov Following the discovery of the potent mutagenicity of these contaminants, manufacturers modified the production processes, which substantially reduced the levels of nitropyrenes in the final product. inchem.org

Diesel engine exhaust is another documented source of nitropyrenes. iarc.frnih.gov The combustion process in diesel engines nitrates pyrene to form 1-nitropyrene (B107360), which can be subsequently nitrated further to create di-, tri-, and ultimately tetra-nitrated isomers like this compound. iarc.frnih.gov Consequently, it is found adsorbed onto the surface of atmospheric particulate matter (PM), particularly in urban and industrial areas with high traffic density. iarc.frepa.gov

| Source | Description of Occurrence | Reference(s) |

|---|---|---|

| Carbon Black Manufacturing | Identified as a contaminant, especially in older "long-flow" furnace processes involving oxidation-nitration. | inchem.org, epa.gov |

| Diesel and Gasoline Engine Exhaust | Formed from the sequential nitration of pyrene during fuel combustion and emitted with particulate matter. | iarc.fr, nih.gov |

| Atmospheric Particulate Matter | Detected adsorbed on airborne particles, particularly in polluted environments. | iarc.fr, epa.gov |

Direct detection of this compound in soil and water is not well-documented in scientific literature. However, its presence in these environmental compartments can be inferred. Due to its low aqueous solubility, it is not expected to be readily transported in water. inchem.org Instead, its primary route into terrestrial and aquatic systems is through the atmospheric deposition of particulate matter to which it is adsorbed. scribd.com

Once in soil or sediment, highly nitrated PAHs like this compound are expected to be persistent. inchem.org Their strong tendency to adsorb to organic matter in soil and sediment reduces their bioavailability and mobility, contributing to their recalcitrance. inchem.org While other nitropyrenes, such as 1-nitropyrene and various dinitropyrenes, have been detected in surface soil, sewage sludge, and river sediments, specific quantitative data for this compound remains scarce. inchem.orgwho.int High-performance liquid chromatography (HPLC) with fluorescence detection is a method used for the analysis of nitrated PAHs in soil and sediment samples, and this compound is among the compounds that can be targeted with this technique. researchgate.net

Presence in Combustion By-products and Atmospheric Particulates

Abiotic Degradation Mechanisms

Abiotic degradation processes, driven by light or chemical reactions, are potential pathways for the transformation of this compound in the environment.

Photolysis is a significant degradation pathway for many nitro-PAHs present in the atmosphere. inchem.org The rate and products of photodecomposition are highly dependent on the specific chemical structure, the medium (e.g., gaseous phase, in solution, or adsorbed to a particle), and the presence of other chemical species. inchem.org For some nitropyrenes, photolysis can be rapid, while others are relatively stable. inchem.orgwho.int

The mechanism of photolysis for nitropyrenes often involves the absorption of UV light, leading to the formation of excited states. This can result in the cleavage of the carbon-nitro bond to form radicals or a rearrangement of the nitro group to a nitrite, which can then lead to the formation of hydroxypyrenes and pyrene diones. who.int While specific studies on the photolysis of this compound are limited, research on other nitropyrenes suggests that such pathways are possible. who.int

There is currently a lack of available data in the scientific literature regarding the abiotic hydrolysis of this compound in environmental matrices. Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many persistent organic pollutants, this can be a slow but significant degradation pathway. However, for this compound, the stability of the aromatic ring system and the C-N bonds suggests that it is likely resistant to hydrolysis under typical environmental pH and temperature conditions.

Photochemical Transformation and Photolysis Pathways

Biotic Degradation Pathways by Microbial Communities

The primary mechanism for the biotic transformation of nitropyrenes is through the action of microbial enzymes, particularly nitroreductases. inchem.orgresearchgate.net These enzymes catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. researchgate.net

However, this compound appears to be highly resistant to this common degradation pathway. Studies using Salmonella typhimurium strains, which are standard for mutagenicity testing, have provided insight into its susceptibility to microbial enzymes. In these tests, the mutagenic activity of many nitropyrenes is heavily dependent on the presence of bacterial nitroreductase enzymes to activate them into DNA-binding metabolites. epa.gov

For this compound, its mutagenic activity is significantly less affected in bacterial strains that are deficient in this "classical" nitroreductase activity compared to mono- and di-nitropyrenes. researchgate.netresearchgate.net This suggests that it is a poor substrate for these common nitroreductases and is, therefore, more recalcitrant to this metabolic pathway. researchgate.net

| Compound | Dependence on Bacterial Nitroreductase for Mutagenic Activity | Implication for Biotic Degradation | Reference(s) |

|---|---|---|---|

| 1-Nitropyrene | High | Susceptible to nitroreduction by microbial enzymes. | epa.gov, researchgate.net |

| 1,3-Dinitropyrene | High | Susceptible to nitroreduction by microbial enzymes. | epa.gov |

| 1,6-Dinitropyrene (B1200346) | Moderate to Low | Less susceptible to classical nitroreductases than 1-nitropyrene. | epa.gov |

| 1,8-Dinitropyrene | Low | Largely independent of classical nitroreductase activity. | epa.gov |

| 1,3,6-Trinitropyrene (B1206819) | Low | Largely independent of classical nitroreductase activity; resistant. | epa.gov, researchgate.net |

| This compound | Very Low | Highly resistant to classical nitroreductase activity. | epa.gov, researchgate.net, researchgate.net |

While some fungi, such as Cunninghamella elegans, are known to metabolize other PAHs and even some nitropyrenes through oxidative pathways involving cytochrome P450 enzymes, specific data on the fungal degradation of this compound is not available. researchgate.netresearchgate.net In general, highly nitrated PAHs are considered recalcitrant to microbial degradation and may persist in soil and sediment environments for long periods. inchem.org

Microbial Transformation and Mineralization Studies

The microbial transformation of highly nitrated polycyclic aromatic hydrocarbons (PAHs), such as this compound, is generally limited compared to their less nitrated counterparts. Research indicates that the addition of multiple nitro groups to the pyrene structure decreases the susceptibility to enzymatic oxidation by microorganisms. inchem.org While certain bacteria, like Mycobacterium sp., have been shown to metabolize 1-nitropyrene, the extent of mineralization is often low. researchgate.net For instance, studies on 1-nitropyrene showed that less than 1% was converted to CO2 after several weeks of aerobic incubation in estuarine sediments. researchgate.net

The resistance of more complex nitrated PAHs to microbial degradation is a significant factor in their environmental persistence. The enzymatic machinery of many soil and sediment microorganisms is less effective against molecules with a high degree of nitration. inchem.org A derivative of Salmonella typhimurium (strain TA98/1,8DNP6), which is deficient in a specific nitroreductase, shows a greatly reduced mutagenic response to dinitropyrenes and 1-nitropyrene, but its response to 1,3,6-trinitropyrene and this compound is affected to a much lesser extent, suggesting that different or multiple enzymatic pathways are involved in the activation and potential degradation of these highly nitrated compounds. researchgate.netdntb.gov.ua This implies that standard microbial consortia may struggle to mineralize this compound effectively.

Identification of Degradation Metabolites and Intermediates

The primary pathway for the microbial transformation of nitroaromatic compounds is the reduction of the nitro groups. This process typically occurs sequentially, where one nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. The hydroxylamine (B1172632) intermediate is considered a key penultimate mutagen. researchgate.net

For this compound, the degradation would likely commence with the reduction of one of the four nitro groups to form an aminotrinitropyrene isomer. Further reduction could lead to diaminodinitropyrenes and other reduced derivatives. While specific studies detailing the full metabolite profile of this compound are scarce, the degradation of other nitropyrenes provides a model for its expected transformation. For example, 1-aminopyrene (B158619) has been identified as a major metabolite of 1-nitropyrene degradation under both aerobic and anaerobic conditions. researchgate.net Similarly, the metabolism of 1,6-dinitropyrene by intact rat mammary gland cells resulted in the formation of 1-amino-6-nitropyrene. iarc.fr It is therefore hypothesized that the initial metabolites of this compound in microbial systems would be various isomers of amino-trinitropyrene.

The table below outlines the expected initial reduction products, although their definitive identification in environmental samples remains a subject for further research.

| Precursor Compound | Potential Initial Metabolite | Transformation Pathway |

| This compound | Amino-1,3,6-trinitropyrene | Nitroreduction |

| This compound | Hydroxylamino-1,3,6-trinitropyrene | Nitroreduction (Intermediate) |

Environmental Fate Modeling and Persistence Assessment

This compound is expected to be a persistent environmental contaminant due to its chemical structure and properties. Its low aqueous solubility and high sorption coefficient indicate that it will strongly adsorb to soil, sediment, and particulate matter, limiting its mobility in water and its availability for microbial degradation. inchem.org This strong adsorption contributes significantly to its long-term persistence in terrestrial and aquatic environments.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the environmental fate and toxicological effects of chemicals based on their molecular structure. In several QSAR studies, this compound has been identified as a structural or response outlier, suggesting its behavior may not be accurately predicted by general models developed for less complex nitroaromatics. researchgate.net

A 2004 report by the Organisation for Economic Co-operation and Development (OECD) included this compound in an analysis of QSAR models. The data from this report highlights some of its predicted properties, which can be used to infer its environmental behavior.

| Compound | Log P (Octanol-Water Partition Coefficient) | LUMO (Lowest Unoccupied Molecular Orbital Energy) | HOMO (Highest Occupied Molecular Orbital Energy) | MR (Molar Refractivity) |

|---|---|---|---|---|

| This compound | -3.67 | -3.44 | -9.3 | 3.92 |

Data sourced from an OECD QSAR report. oecd.org

The low value for the energy of the lowest unoccupied molecular orbital (LUMO) is consistent with the compound's high electron affinity, a characteristic of polynitrated aromatic compounds. There appears to be a linear relationship between the first half-wave potential (a measure of electron affinity) and the mutagenicity of nitropyrenes. nih.gov

The environmental transport of this compound is primarily governed by its strong affinity for particulate matter. Due to its very low water solubility, it is not expected to be transported over significant distances in aqueous phases. inchem.org Instead, it is likely to be found adsorbed to airborne particles, such as diesel exhaust soot and fly ash from combustion processes, which can then be transported over long distances in the atmosphere. inchem.org

Once deposited, the compound's high sorption coefficient (log Koc) causes it to bind tightly to the organic fraction of soil and sediments. inchem.org This strong binding reduces its bioavailability to microorganisms, further hindering its degradation and increasing its persistence. inchem.org The limited bioavailability also affects its potential for uptake by plants and other organisms, though bioaccumulation in sediment-dwelling organisms cannot be ruled out entirely. Studies on other nitropyrenes have shown that gastrointestinal absorption is possible after oral ingestion, suggesting that ingestion of contaminated soil or dust could be a route of exposure. who.int

Emerging Research Directions and Future Perspectives for 1,3,6,8 Tetranitropyrene

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of 1,3,6,8-tetranitropyrene involves the nitration of pyrene (B120774), often using harsh and corrosive reagents like concentrated nitric and sulfuric acids. google.comchemicalbook.com These methods pose significant environmental hazards and are inconsistent with the principles of green chemistry. epa.gov Future research is focused on developing safer, more sustainable synthetic pathways that minimize waste and avoid hazardous substances. nih.gov

Emerging strategies that could be adapted for the synthesis of this compound include:

Mild Nitrating Systems: Research into alternative nitrating agents that operate under milder conditions is a key priority. researchgate.net Systems such as a combination of tetrachlorosilane (B154696) (TCS) and sodium nitrate (B79036) with a zinc chloride catalyst have shown success in the regioselective mononitration of other aromatics and could be explored for polynitration. scirp.org Another promising avenue is the use of versatile N-nitropyrazole reagents, which can act as a controllable source of the nitronium ion, allowing for nitration under mild conditions with the potential for scalable and recyclable processes. nih.govacs.org

Catalyst-Driven Processes: The development of solid acid catalysts or metal-catalyzed nitrations could replace corrosive liquid acids, simplifying product purification and reducing waste. researchgate.net For example, iron(III) nitrate nonahydrate has been used in mechanochemical (milling) synthesis to nitrate phenanthrene, representing a solvent-free, green chemistry approach. chemicalbook.com

Process Optimization: Beyond the reagents themselves, optimizing reaction conditions to improve energy efficiency is crucial. epa.gov This includes running reactions at or near ambient temperature and pressure whenever possible, which newer catalytic systems may allow. researchgate.net

These novel routes aim to reduce the environmental footprint of producing this compound for research and potential applications, aligning chemical synthesis with modern sustainability goals. nih.gov

Table 1: Comparison of Traditional and Emerging Synthetic Approaches for Nitration

| Approach | Typical Reagents | Conditions | Advantages | Sustainability Challenges/Benefits |

|---|---|---|---|---|

| Traditional Nitration | Concentrated Nitric Acid (HNO₃) + Sulfuric Acid (H₂SO₄) | Harsh, highly acidic, often elevated temperatures | Well-established, high reactivity | Use of corrosive acids, generation of hazardous waste, high energy consumption. |

| Mild Nitrating Systems | TCS/NaNO₃/ZnCl₂; N-Nitropyrazoles | Mild, near-neutral pH, often room temperature | Avoids corrosive acids, higher selectivity, scalable scirp.orgnih.gov | Reduces hazardous reagents and by-products, increases energy efficiency. researchgate.netacs.org |

| Green Catalysis | Solid acid catalysts; Metal nitrates (e.g., Fe(NO₃)₃·9H₂O) | Solvent-free (milling) or with safer solvents | Reusable catalysts, reduced waste, atom economy nih.govchemicalbook.com | Promotes a circular economy by catalyst reuse and waste prevention. epa.gov |

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The integration of computational modeling with experimental work is a powerful strategy for accelerating research into this compound. Predictive chemistry tools can forecast the properties, reactivity, and potential toxicity of this compound, guiding experimental efforts to be more targeted and efficient. insilico.euscirp.org

Key areas for integration include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the structural features of chemicals and their biological activity. insilico.eu Such models have been developed to predict the mutagenicity of various nitro-PAHs based on molecular descriptors. conicet.gov.ar Applying QSAR to this compound can help estimate its toxicological profile, a crucial step for risk assessment, without requiring extensive and costly laboratory testing. insilico.eu This approach calls for strong interplay between computational modelers and experimental toxicologists to validate the predictions. conicet.gov.ar

Density Functional Theory (DFT) Calculations: DFT is a computational method used to investigate the electronic structure of molecules. d-nb.info It can predict key parameters for this compound, such as its HOMO-LUMO energy gap (which relates to reactivity and optical properties), charge distribution, and vibrational frequencies (which aids in interpreting experimental spectra). scirp.orgnih.govtorvergata.it These calculations can guide the design of novel functional materials or predict its degradation pathways.

Modeling Environmental Fate: Multimedia fugacity models can be used to predict the environmental partitioning and fate of nitro-PAHs. nih.gov By inputting physicochemical properties (some of which can be estimated with QSAR or DFT), these models can simulate whether this compound is likely to accumulate in soil, water, or air, and predict its primary loss mechanisms, such as degradation or burial. nih.govaaqr.org

This synergy between in silico and laboratory research allows for a more rapid and resource-efficient exploration of the compound's properties and risks.

Table 2: Application of Predictive Models in this compound Research

| Modeling Technique | Predicted Properties | Experimental Application | Reference |

|---|---|---|---|

| QSAR | Mutagenicity, Carcinogenicity, Toxicity | Prioritizing compounds for toxicological testing, risk assessment. | insilico.euconicet.gov.ar |

| DFT | HOMO/LUMO energies, reactivity, spectral properties, stability | Guiding synthesis of functional materials, interpreting spectroscopic data. | scirp.orgd-nb.info |

| Fugacity Models | Environmental partitioning (air, water, soil), bioaccumulation | Environmental risk assessment, predicting long-range transport. | nih.gov |

Role of this compound in the Design of Novel Functional Materials

While often studied as a pollutant, the unique structure of this compound—a dense polycyclic aromatic core with a high nitrogen content—makes it a candidate for advanced material applications.

Precursor for Graphene Quantum Dots (GQDs): Research has shown that nitropyrenes, such as 1,3,6-trinitropyrene (B1206819), can be used as carbon and nitrogen sources to synthesize nitrogen-doped GQDs. nih.gove3s-conferences.org GQDs are nanoscale materials with unique photoluminescence and electronic properties, making them suitable for bioimaging, sensing, and catalysis. plos.orgmdpi.com The use of this compound as a precursor is a compelling future direction. Its higher degree of nitration could lead to GQDs with different levels of nitrogen doping, potentially tuning their optical and electronic properties for specific applications. nih.gov The synthesis can be achieved through methods like hydrothermal treatment. mdpi.com

High-Energy-Density Materials: Polynitrated aromatic compounds are a well-known class of energetic materials. The high density of nitro groups on the stable pyrene backbone suggests that this compound could possess high energy density and thermal stability, properties desirable for specialized explosives or propellants. researchgate.net Future research could involve its synthesis and characterization to determine its detonation properties and sensitivity, comparing it to other known energetic compounds.

This research direction reframes this compound from a mere contaminant to a potential building block for high-performance materials.

Environmental Remediation Technologies Focusing on Transformation and Degradation

Given the persistence and potential toxicity of nitro-PAHs, developing effective remediation technologies is critical. nih.govresearchgate.net Research is moving beyond simple containment to advanced strategies that transform or completely degrade this compound into less harmful substances.

Bioremediation and Microbial Degradation: While many nitro-PAHs are recalcitrant, certain microorganisms have shown the ability to degrade persistent pollutants. mdpi.com Studies on the degradation of a structurally similar compound, 1,3,6,8-tetrabromocarbazole, by Achromobacter sp. revealed a stepwise dehalogenation pathway. nih.gov This provides a powerful model for the potential bioremediation of this compound, which would likely proceed via sequential reduction of the nitro groups to amino groups, followed by ring cleavage. Future work should focus on isolating and identifying microbial consortia or specific bacterial and fungal strains (such as Pseudomonas, Rhodococcus, or Aspergillus species) capable of metabolizing highly nitrated PAHs. mdpi.comfrontiersin.orgnih.gov

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, that can break down recalcitrant organic molecules. Photocatalysis is a promising AOP where a semiconductor, like zinc oxide (ZnO) or titanium dioxide (TiO₂), is activated by UV light to degrade pollutants. mdpi.com This has been shown to be effective for parent PAHs like benzo[a]pyrene. mdpi.com Research into the photocatalytic degradation of this compound could lead to efficient water and soil treatment technologies. The photochemical degradation of nitro-PAHs is known to be influenced by the position of the nitro groups, suggesting that its specific isomerism will be a key factor. nih.gov

Chemical Reduction: The use of zero-valent iron (ZVI) has proven effective for the remediation of 1-nitropyrene (B107360) in soil, transforming it into the less mutagenic 1-aminopyrene (B158619). nih.gov This approach could be highly effective for this compound, converting the nitro groups to amino groups and significantly reducing the compound's toxicity.

Interdisciplinary Research with Other Fields of Chemistry and Environmental Science

Addressing the complex challenges posed by this compound requires collaboration across multiple scientific disciplines. Future breakthroughs will likely emerge from the intersection of different fields.

Toxicology and Environmental Science: Understanding the toxicological effects of this compound and its degradation products is essential for setting environmental quality standards and guiding remediation efforts. researchgate.netnumberanalytics.com Interdisciplinary studies can assess how its transformation via bioremediation or photocatalysis alters its mutagenicity, ensuring that remediation strategies lead to genuine detoxification. mdpi.com

Materials Science and Analytical Chemistry: The development of novel materials for environmental applications is a key area of synergy. For instance, materials scientists can design highly efficient photocatalysts or selective adsorbents (e.g., from metal-organic frameworks) for removing this compound from water, while analytical chemists can develop sensitive detection methods, such as advanced SPME coatings, to measure its concentration and verify the efficacy of these new materials. chromatographyonline.com

Organic Synthesis and Computational Chemistry: The design of sustainable synthetic routes can be greatly enhanced by predictive modeling. nih.govscirp.org Computational chemists can model reaction pathways to identify the most promising and environmentally benign catalysts and conditions, which can then be tested and optimized by synthetic chemists, creating a feedback loop that accelerates the development of green chemical processes. nih.gov

By integrating knowledge from these diverse fields, the scientific community can develop a holistic approach to managing this compound, from sustainable production and innovative applications to effective environmental stewardship.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。